CAS number 170165-84-1 properties and suppliers
CAS number 170165-84-1 properties and suppliers
An In-depth Technical Guide to AM251: A Potent CB1 Receptor Antagonist
Disclaimer: The CAS number 170165-84-1 provided in the topic query corresponds to the chemical compound 1,3,5-Tri(pyridin-4-yl)benzene, a molecule primarily utilized in materials science and coordination chemistry. However, the specified audience and content requirements, focusing on drug development, signaling pathways, and experimental protocols, strongly suggest an interest in a pharmacologically active agent. This guide will therefore focus on N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide , a compound widely known in the scientific community as AM251 , which is a potent tool for cannabinoid research.
Introduction
AM251, with the correct CAS number 183232-66-8 , is a highly selective antagonist and inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2][3][4] Developed in the late 1990s, it has become an indispensable pharmacological tool for researchers investigating the endocannabinoid system. Its ability to potently and selectively block the CB1 receptor allows for the elucidation of the receptor's role in a vast array of physiological and pathological processes, including appetite regulation, pain perception, memory, and substance dependence.[5] This guide provides a comprehensive overview of AM251's properties, mechanism of action, research applications, and experimental protocols for professionals in the fields of pharmacology, neuroscience, and drug development. A closely related analog, AM281 (CAS 202463-68-1), also exhibits potent CB1 antagonist/inverse agonist activity.[6][7]
Physicochemical Properties of AM251
A clear understanding of the physicochemical properties of AM251 is fundamental to its effective use in experimental settings. These properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[4] |
| Synonyms | AM-251, AM 251 |
| CAS Number | 183232-66-8[1][2][3][8] |
| Molecular Formula | C22H21Cl2IN4O[2][4] |
| Molecular Weight | 555.24 g/mol [2][3][8] |
| Appearance | Off-white solid[8] |
| Solubility | Soluble in DMSO (to 50 mg/ml) and ethanol (to 13 mg/ml)[8] |
| Storage | Store dry, frozen, and protected from light[8] |
Pharmacology and Mechanism of Action
AM251 exerts its effects primarily through its interaction with the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.[9][10]
Antagonism and Inverse Agonism:
AM251 is characterized as both a neutral antagonist and an inverse agonist at the CB1 receptor.[5][9]
-
As a neutral antagonist , it binds to the receptor and blocks the binding of endogenous cannabinoids (like anandamide and 2-AG) or exogenous agonists (like THC), thereby preventing receptor activation.[9]
-
As an inverse agonist , AM251 binds preferentially to the inactive state of the CB1 receptor. This action reduces the receptor's basal, constitutive activity that occurs even in the absence of an agonist, leading to effects opposite to those of CB1 agonists.[9]
Receptor Selectivity:
AM251 is highly selective for the CB1 receptor over the CB2 receptor. Binding affinity studies have shown a Ki (inhibitory constant) of approximately 7.5 nM for the rat CB1 receptor, while its affinity for the mouse CB2 receptor is significantly lower, with a Ki of 2,290 nM.[1] This selectivity makes it an excellent tool for isolating and studying CB1-mediated effects.
Signaling Pathway Modulation:
CB1 receptors are primarily coupled to inhibitory G-proteins (Gi/o).[9][10][11] Upon activation by an agonist, these receptors initiate a signaling cascade that includes:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[11]
-
Inhibition of presynaptic N- and P/Q-type calcium channels.[9]
-
Activation of inwardly rectifying potassium channels.[9]
-
Activation of mitogen-activated protein (MAP) kinase pathways.[9][11]
By acting as an antagonist/inverse agonist, AM251 blocks or reverses these signaling events, thereby increasing neuronal excitability and neurotransmitter release that would otherwise be suppressed by endocannabinoids.
Caption: Mechanism of AM251 action at the CB1 receptor.
Applications in Research and Drug Development
AM251 is a cornerstone tool for investigating the endocannabinoid system. Its applications include:
-
Obesity and Metabolic Disorders: By blocking the CB1 receptor, which is known to stimulate appetite, AM251 has been extensively studied in animal models of obesity, where it reduces food intake and body weight.[9]
-
Substance Use Disorders: The endocannabinoid system is implicated in the rewarding effects of drugs of abuse. AM251 is used to study the potential of CB1 antagonism in reducing drug-seeking behavior and relapse.[12]
-
Neuropsychiatric and Neurological Disorders: Researchers use AM251 to explore the role of CB1 receptors in anxiety, depression, and neurodegenerative diseases.
-
Pain and Inflammation: AM251 helps to delineate the contribution of CB1 receptors in pain signaling pathways.
-
Cancer Research: Studies have utilized AM251 to investigate the role of the endocannabinoid system in cancer cell proliferation, apoptosis, and metastasis. For instance, AM251 has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in human melanoma cells.[1]
Key Experimental Protocol: CB1 Receptor Radioligand Binding Assay
This protocol describes a standard competitive binding assay to determine the affinity of a test compound for the CB1 receptor using AM251 as a reference compound.
Objective: To determine the inhibitory constant (Ki) of a test compound at the CB1 receptor.
Materials and Reagents:
-
Rat forebrain tissue (or cells expressing recombinant CB1 receptors)
-
Radioligand: [3H]CP-55,940 (a potent CB1 agonist)
-
Test compound and AM251 (for reference)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 3 mg/ml BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 3 mg/ml BSA, pH 7.4
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN 55,212-2)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Assay buffer
-
Increasing concentrations of the test compound or AM251.
-
[3H]CP-55,940 at a final concentration close to its Kd.
-
Membrane homogenate.
-
For total binding, add vehicle instead of a test compound.
-
For non-specific binding, add a high concentration of a non-labeled ligand.
-
-
Incubation: Incubate the tubes at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a CB1 competitive radioligand binding assay.
Suppliers
AM251 is intended for research use only and can be sourced from several reputable chemical suppliers that specialize in providing tools for biomedical research. These include:
-
Cayman Chemical[1]
-
Tocris Bioscience (part of Bio-Techne)[2]
-
Sigma-Aldrich (Merck)[3]
-
Isca Biochemicals[8]
-
MedKoo Biosciences[7]
Researchers should always request a certificate of analysis to ensure the purity and identity of the compound.
Conclusion
AM251 is a potent, selective, and well-characterized CB1 receptor antagonist/inverse agonist that has proven to be an invaluable asset in the field of endocannabinoid research. Its ability to dissect the complex roles of the CB1 receptor continues to advance our understanding of numerous physiological processes and provides a pharmacological basis for the development of new therapeutics targeting the endocannabinoid system. Proper understanding of its properties and careful application in well-designed experiments will ensure its continued contribution to scientific discovery.
References
-
Cannabinoid receptor antagonist. Wikipedia. [Link]
-
AM 251 | 183232-66-8. Isca Biochemicals. [Link]
-
AM 281 (1115). Tocris Bioscience. [Link]
-
Genetic and pharmacologic inactivation of cannabinoid CB1 receptor inhibits angiogenesis. Blood. [Link]
-
N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide. PubChem. [Link]
-
CB1 Cannabinoid Receptor Signaling and Biased Signaling. MDPI. [Link]
-
Signal transduction of the CB1 cannabinoid receptor. Journal of Molecular Endocrinology. [Link]
-
Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. PubMed Central. [Link]
-
Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. AM251 98 HPLC, solid 183232-66-8 [sigmaaldrich.com]
- 4. N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide | C22H21Cl2IN4O | CID 2125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. iscabiochemicals.com [iscabiochemicals.com]
- 9. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
